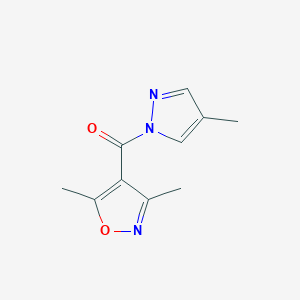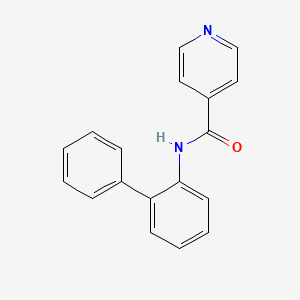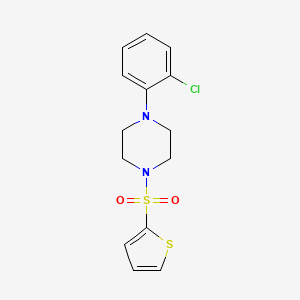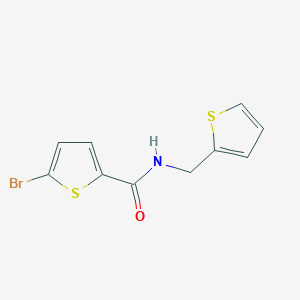
(3,5-DIMETHYL-4-ISOXAZOLYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE
Overview
Description
(3,5-DIMETHYL-4-ISOXAZOLYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE is a heterocyclic compound that features both an isoxazole and a pyrazole ring. These types of compounds are of significant interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYL-4-ISOXAZOLYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole and pyrazole rings. These rings are then coupled using a suitable reagent such as a coupling agent or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYL-4-ISOXAZOLYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the methyl groups or the rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3,5-DIMETHYL-4-ISOXAZOLYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new medications.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its versatility makes it an important component in various industrial processes.
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-4-ISOXAZOLYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar Compounds
- (3,5-DIMETHYL-4-ISOXAZOLYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE
- (3,5-DIMETHYL-4-ISOXAZOLYL)(4-ETHYL-1H-PYRAZOL-1-YL)METHANONE
- (3,5-DIMETHYL-4-ISOXAZOLYL)(4-PROPYL-1H-PYRAZOL-1-YL)METHANONE
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(4-methylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-11-13(5-6)10(14)9-7(2)12-15-8(9)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTUKQHSFGBXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chlorophenyl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B3488609.png)


![N-[3-(BENZYLCARBAMOYL)PHENYL]-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B3488644.png)

![methyl [4-(1-azepanylsulfonyl)phenyl]carbamate](/img/structure/B3488659.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione](/img/structure/B3488667.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3488671.png)
![N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B3488689.png)
![methyl [3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]carbamate](/img/structure/B3488694.png)

![methyl [4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]carbamate](/img/structure/B3488706.png)
![8-[(3-chloro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3488714.png)
![methyl 4-methyl-2-{[(4-methyl-5-phenyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B3488719.png)
